N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 946243-03-4
VCID: VC7063124
InChI: InChI=1S/C20H17ClN6O/c1-12-3-4-14(11-16(12)21)25-20-26-18-17(22-9-10-23-18)19(27-20)24-13-5-7-15(28-2)8-6-13/h3-11H,1-2H3,(H2,23,24,25,26,27)
SMILES: CC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC)Cl
Molecular Formula: C20H17ClN6O
Molecular Weight: 392.85

N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

CAS No.: 946243-03-4

Cat. No.: VC7063124

Molecular Formula: C20H17ClN6O

Molecular Weight: 392.85

* For research use only. Not for human or veterinary use.

N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine - 946243-03-4

Specification

CAS No. 946243-03-4
Molecular Formula C20H17ClN6O
Molecular Weight 392.85
IUPAC Name 2-N-(3-chloro-4-methylphenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine
Standard InChI InChI=1S/C20H17ClN6O/c1-12-3-4-14(11-16(12)21)25-20-26-18-17(22-9-10-23-18)19(27-20)24-13-5-7-15(28-2)8-6-13/h3-11H,1-2H3,(H2,23,24,25,26,27)
Standard InChI Key YGYFDXBJJSYMID-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC)Cl

Introduction

N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. It features a pteridine core substituted with a 3-chloro-4-methylphenyl group at the N2 position and a 4-methoxyphenyl group at the N4 position. This compound is of significant interest in various fields of research due to its potential biological activities and applications.

Biological Activities

Research indicates that N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine exhibits potential biological activities, particularly as an enzyme inhibitor. It may interact with various enzymes, which could lead to therapeutic applications in treating diseases. Preliminary studies suggest it could possess anti-inflammatory, anti-cancer, and antimicrobial properties, making it a candidate for drug development.

Interaction Studies

Interaction studies of N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine focus on its binding affinity to various molecular targets like enzymes and receptors. The compound's ability to inhibit enzyme activity suggests that it could affect multiple biochemical pathways, leading to potential therapeutic effects. Detailed studies are required to elucidate the specific interactions and mechanisms involved.

Comparison with Similar Compounds

Several compounds share structural similarities with N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamineC20H17ClN6ODifferent substitution pattern on the pteridine core .
N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamineNot specifiedContains a methoxy group instead of a methyl group and a fluorophenyl group.
N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamineNot specifiedFeatures a methyl group instead of a chloro group.

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